molecular formula C22H20N2O2S B15000336 N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide

N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B15000336
M. Wt: 376.5 g/mol
InChI Key: IDSOXAQJFPSJOP-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a benzoxazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the thiophene ring and the carboxamide group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors, organometallic reagents, and coupling agents under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers, dyes, and electronic components.

Mechanism of Action

The mechanism of action of N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.

    Carboxamide Compounds: Molecules containing carboxamide groups with different aromatic or heterocyclic moieties.

Uniqueness

N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-13(2)15-8-9-19-18(11-15)24-22(26-19)16-7-6-14(3)17(12-16)23-21(25)20-5-4-10-27-20/h4-13H,1-3H3,(H,23,25)

InChI Key

IDSOXAQJFPSJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C4=CC=CS4

Origin of Product

United States

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